[(4-Tert-butylcyclohexyl)methyl](methoxy)amine
Description
(4-Tert-butylcyclohexyl)methylamine is a secondary amine featuring a 4-tert-butylcyclohexylmethyl backbone substituted with a methoxy group. This compound’s structure suggests applications in medicinal chemistry as a chiral intermediate or in materials science due to its rigid cyclohexane framework .
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-N-methoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-12(2,3)11-7-5-10(6-8-11)9-13-14-4/h10-11,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUNTNFCZWMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CNOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)methylamine typically involves the following steps:
Formation of 4-tert-butylcyclohexanol: This can be achieved by the hydrogenation of 4-tert-butylphenol.
Conversion to 4-tert-butylcyclohexyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Amination: The 4-tert-butylcyclohexyl chloride is reacted with methoxyamine hydrochloride in the presence of a base such as triethylamine to yield (4-Tert-butylcyclohexyl)methylamine.
Industrial Production Methods
Industrial production methods for (4-Tert-butylcyclohexyl)methylamine would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Tert-butylcyclohexyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight | Notable Substituents |
|---|---|---|---|---|
| (4-Tert-butylcyclohexyl)methylamine | 4-tert-butylcyclohexylmethyl group, methoxyamine | C₁₂H₂₅NO | 199.34 g/mol | Tert-butyl, methoxy |
| ({Bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine | Bicyclo[2.2.1]heptane (norbornane) backbone, methoxyamine | C₉H₁₇NO | 155.24 g/mol | Bicyclic system, methoxy |
| 4-tert-butyl-2-[(2-ethylhexyl)oxy]cyclohexan-1-amine | 4-tert-butylcyclohexane, ethoxyethyl chain on cyclohexane | C₁₈H₃₇NO | 283.49 g/mol | Tert-butyl, ethoxyethyl |
| (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine | Aromatic benzylidene and methoxyphenyl groups | C₁₅H₁₅NO₂ | 253.29 g/mol | Methoxy, imine linkage |
Key Observations :
- The target compound’s tert-butyl group distinguishes it from bicyclic (e.g., norbornane in ) and aromatic analogues (e.g., benzylidene in ), enhancing steric hindrance and lipophilicity.
- Methoxyamine functionality is shared with the norbornane derivative , but the cyclohexane backbone in the target compound may confer greater conformational flexibility compared to rigid bicyclic systems.
Physicochemical Properties
- Lipophilicity: The tert-butyl group likely increases logP compared to the norbornane derivative and aromatic amines .
- Solubility : Methoxy groups generally improve water solubility, but the bulky tert-butyl group may counteract this, favoring organic solvents.
- Stability : Cyclohexane derivatives with tert-butyl substituents are typically stable under standard conditions, whereas imine-linked compounds (e.g., ) may hydrolyze in acidic/basic environments.
Biological Activity
(4-Tert-butylcyclohexyl)methylamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound (4-Tert-butylcyclohexyl)methylamine can be synthesized through several organic reactions involving tert-butylcyclohexanone derivatives. The synthesis typically involves the reaction of tert-butylcyclohexanone with methoxyamine under controlled conditions to yield the desired amine compound.
Antimicrobial Activity
One significant aspect of the biological activity of this compound is its antimicrobial properties. Research indicates that derivatives of 4-tert-butylcyclohexanone exhibit notable antibacterial activity. For instance, compounds derived from this structure have shown effectiveness against various Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as some Gram-negative strains like Escherichia coli .
Table 1: Antibacterial Activity of 4-tert-Butylcyclohexanone Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Bacillus subtilis | Strong |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Staphylococcus aureus | Moderate |
| Bromolactone 5 | Escherichia coli | Weak |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Studies have shown that certain derivatives exhibit potent insecticidal activity against pests such as Plutella xylostella, a common agricultural pest . The mechanism of action appears to involve disruption of the insect's nervous system, leading to paralysis and death.
The biological activity of (4-Tert-butylcyclohexyl)methylamine can be attributed to several mechanisms:
- Antibacterial Mechanism : The compound likely interferes with bacterial cell wall synthesis or disrupts membrane integrity, leading to cell lysis.
- Insecticidal Mechanism : The neurotoxic effects on insects may stem from the inhibition of neurotransmitter receptors or enzymes critical for nerve function.
Study on Antibacterial Activity
A study published in 2019 evaluated various derivatives of 4-tert-butylcyclohexanone for their antibacterial properties. The findings revealed that certain compounds exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria. Notably, bromolactone derivatives were highlighted for their strong activity against Bacillus subtilis and moderate effects on Escherichia coli .
Study on Insecticidal Properties
Another research investigation focused on the insecticidal efficacy of novel dithiophosphonates related to the structure of (4-Tert-butylcyclohexyl)methylamine. These compounds were tested against Plutella xylostella, demonstrating potent insecticidal activity, which was attributed to their ability to disrupt normal physiological functions in the insects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
